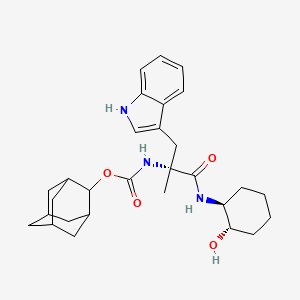

CI-1015

Description

Properties

CAS No. |

156672-01-4 |

|---|---|

Molecular Formula |

C29H39N3O4 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

2-adamantyl N-[(2R)-1-[[(1S,2S)-2-hydroxycyclohexyl]amino]-3-(1H-indol-3-yl)-2-methyl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C29H39N3O4/c1-29(27(34)31-24-8-4-5-9-25(24)33,15-21-16-30-23-7-3-2-6-22(21)23)32-28(35)36-26-19-11-17-10-18(13-19)14-20(26)12-17/h2-3,6-7,16-20,24-26,30,33H,4-5,8-15H2,1H3,(H,31,34)(H,32,35)/t17?,18?,19?,20?,24-,25-,26?,29+/m0/s1 |

InChI Key |

YKZVFJYBIIABAI-VZHOGKRISA-N |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H]3CCCC[C@@H]3O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CI 1015 CI-1015 tricyclo(3.3.1.1)dec-2-yl-(1S-(1alpha(S)2beta)-2-((2-hydroxycyclohexyl)amino)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl)carbamate |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potent and Selective Binding of CI-1015 to CCK-B Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of CI-1015 for the cholecystokinin-B (CCK-B) receptor, a key target in neuroscience and gastrointestinal research. This document synthesizes available data, outlines detailed experimental methodologies for receptor binding assays, and visualizes the intricate signaling pathways associated with CCK-B receptor activation.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits a high and selective binding affinity for the CCK-B receptor. The quantitative data from cited studies are summarized below, offering a clear comparison of its potency at both CCK-B and CCK-A receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (nM) | Assay Type | Reference |

| This compound | CCK-B | 3.0 | Radioligand Competition Assay | [1] |

| This compound | CCK-A | 2900 | Radioligand Competition Assay | [1] |

| This compound | CCK-B | Ke of 34 | Rat Ventromedial Hypothalamus Assay | [1] |

Note: A lower binding affinity value (in nM) indicates a higher potency.

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for CCK-B receptors typically involves a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Preparation of Receptor Membranes

-

Cell Culture and Transfection: A cell line expressing the human CCK-B receptor (e.g., CHO-K1 or Swiss 3T3 cells) is cultured under standard conditions. For cells not endogenously expressing the receptor, transient or stable transfection with a plasmid encoding the human CCK-B receptor is performed.

-

Membrane Preparation:

-

Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Cells are lysed using a homogenizer (e.g., Dounce or Polytron).

-

The homogenate is centrifuged at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Competitive Radioligand Binding Assay

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the CCK-B receptor is used. A common choice is [³H]pBC 264 or a radiolabeled version of a potent CCK-B agonist/antagonist.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value for the receptor).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

The prepared receptor membranes.

-

-

Total Binding: Wells containing only the receptor membranes and the radioligand.

-

Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of a non-radiolabeled, potent CCK-B ligand to saturate all specific binding sites.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log concentration of this compound).

-

Ki Calculation: The inhibition constant (Ki), which represents the binding affinity of this compound for the CCK-B receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Visualizing the Molecular Landscape

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin, initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological functions mediated by this receptor.

Caption: CCK-B Receptor Signaling Cascade.

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is a systematic process designed to ensure accurate and reproducible results.

References

The Peptoid Pathway: A Deep Dive into the Structure-Activity Relationship of CI-1015, a Potent CCK-B Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CI-1015, an N-(adamantyloxycarbonyl)-α-methyl-(R)-tryptophan derivative, emerged from a focused structure-activity relationship (SAR) study aimed at improving the pharmacokinetic profile of its predecessor, CI-988. This technical guide provides a comprehensive overview of the SAR studies, experimental methodologies, and the underlying biological pathways related to this compound, a selective antagonist of the cholecystokinin-B (CCK-B) receptor.

Core Structure-Activity Relationship (SAR) Insights

The development of this compound was driven by the need to overcome the poor oral bioavailability of CI-988, a potent CCK-B antagonist with anxiolytic properties. The core chemical strategy involved maintaining the essential pharmacophoric elements for receptor binding—the α-methyltryptophan and adamantyloxycarbonyl moieties—while systematically modifying the C-terminus of the molecule.[1] This approach aimed to reduce the molecular weight and remove ionizable groups to enhance absorption and metabolic stability.[1]

The key findings from the SAR studies are summarized in the table below, showcasing the impact of C-terminal modifications on the binding affinity for CCK-B and CCK-A receptors.

| Compound | C-Terminal Modification (R) | CCK-B Binding IC50 (nM) | CCK-A Binding IC50 (nM) |

| CI-988 (5) | N-methyl-N-(2-phenylethyl)glycinamide | 1.0 | 1800 |

| 7 | N-(2-phenylethyl)acetamide | 2.5 | >10000 |

| 31 (this compound) | (1S,2S)-2-hydroxycyclohexylamino | 3.0 | 2900 |

| 32 | (1R,2R)-2-hydroxycyclohexylamino | 100 | >10000 |

Data extracted from Trivedi, B. K., et al. (1998). Journal of Medicinal Chemistry, 41(1), 38-45.[1]

The data clearly indicates that while various modifications at the C-terminus were tolerated for CCK-B receptor binding, the stereochemistry of the substituent had a significant impact. For instance, the (1S,2S) stereoisomer of the 2-hydroxycyclohexylamino group in this compound (31) resulted in a 33-fold higher affinity for the CCK-B receptor compared to its (1R,2R) counterpart (32). This highlights a specific stereochemical requirement for optimal receptor interaction at this position. The parent compound, CI-988, exhibited the highest affinity but suffered from poor pharmacokinetic properties. This compound emerged as the lead candidate due to its potent CCK-B antagonism and significantly improved oral bioavailability and brain penetration compared to CI-988.[2]

Synthesis of this compound

The synthesis of this compound and its analogues was achieved through a multi-step process. A representative synthetic scheme is outlined below.

Caption: Synthetic workflow for this compound.

The synthesis commenced with the appropriate N-protected α-methyl-(R)-tryptophan derivative. Following deprotection, the free amine was coupled with 1-adamantyloxycarbonyl chloride to yield the key intermediate, N-Adoc-(R)-α-methyl-Trp-OH. This intermediate was then subjected to a standard peptide coupling reaction with the desired C-terminal amine, in the case of this compound, (1S,2S)-2-aminocyclohexanol, using coupling reagents such as EDC and HOBt to afford the final product.

Experimental Protocols

A variety of in vitro and in vivo assays were employed to characterize the pharmacological profile of this compound and its analogues.

CCK-A and CCK-B Receptor Binding Assays

These assays are crucial for determining the binding affinity of the synthesized compounds for the target receptors.

Caption: Workflow for receptor binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either the human CCK-A or CCK-B receptor.

-

Competitive Binding: A constant concentration of a suitable radioligand (e.g., [3H]L-365,260 for the CCK-B receptor) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

-

Separation: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Rat Ventromedial Hypothalamus (VMH) Assay

This functional assay assesses the antagonist activity of the compounds in a native central nervous system tissue preparation.

Methodology:

-

Tissue Preparation: Coronal slices of the rat brain containing the ventromedial hypothalamus are prepared.

-

Electrophysiological Recording: Extracellular single-unit recordings are made from neurons within the VMH.

-

Agonist Application: The CCK-B receptor agonist, pentagastrin, is applied to the slice, which induces an increase in the neuronal firing rate.

-

Antagonist Application: The test compound is applied prior to the agonist, and its ability to block the pentagastrin-induced increase in firing rate is measured.

-

Data Analysis: The equilibrium constant (Ke) for the antagonist is calculated from the concentration-dependent inhibition of the agonist response.

X-Maze Test for Anxiolytic Activity

This in vivo behavioral model is used to evaluate the anxiolytic potential of the compounds in rodents.

Caption: Experimental workflow for the X-maze test.

Methodology:

-

Apparatus: The X-maze (or elevated plus-maze) consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Dosing: Animals (typically rats or mice) are administered the test compound or vehicle orally at a specified time before the test.

-

Testing: Each animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).

-

Behavioral Measures: The time spent in and the number of entries into the open and closed arms are recorded.

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group. The minimum effective dose (MED) is determined as the lowest dose that produces a statistically significant anxiolytic effect.

CCK-B Receptor Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of endogenous ligands like cholecystokinin (B1591339) to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Caption: CCK-B receptor signaling pathway.

Upon activation by CCK, the CCK-B receptor stimulates the Gq protein, which in turn activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses. As a CCK-B receptor antagonist, this compound competitively binds to the receptor and prevents this signaling cascade from being initiated.

Conclusion

The development of this compound is a prime example of a successful lead optimization program guided by systematic structure-activity relationship studies. By retaining key pharmacophoric features and modifying the C-terminus to improve pharmacokinetic properties, a potent and orally bioavailable CCK-B receptor antagonist with a promising anxiolytic profile was identified. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

The Pharmacological Profile of CI-1015: A Potent and Selective CCK-B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CI-1015 is a second-generation, non-peptoid antagonist of the cholecystokinin-B (CCK-B) receptor, developed as a potential anxiolytic agent. It demonstrates high affinity and selectivity for the CCK-B receptor over the CCK-A subtype. Preclinical studies have highlighted its efficacy in animal models of anxiety following oral administration. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding and functional characteristics, in vivo activity, and the experimental methodologies employed for its evaluation. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction

The cholecystokinin (B1591339) (CCK) system, comprising the peptides CCK and gastrin and their receptors CCK-A and CCK-B, is implicated in a range of physiological processes in both the gastrointestinal tract and the central nervous system. The CCK-B receptor, in particular, has been a target for the development of anxiolytic drugs due to its role in modulating anxiety and panic. This compound emerged as a promising candidate from a structure-activity relationship (SAR) study aimed at improving the pharmacokinetic profile of its predecessor, CI-988.[1][2] This document collates the key pharmacological data for this compound and provides detailed experimental context for its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

| CCK-B | 3.0 nM[1][2] |

| CCK-A | 2900 nM[1][2] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Parameter | Value |

| Rat Ventromedial Hypothalamus Assay | Ke | 34 nM[1][2] |

Table 3: In Vivo Anxiolytic-like Activity of this compound

| Animal Model | Parameter | Value |

| X-maze (Rat) | Minimum Effective Dose (MED), oral | 0.1 µg/kg[1][2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the pharmacological profiling of this compound.

Receptor Binding Assays

These assays determine the affinity of this compound for the CCK-A and CCK-B receptors.

Objective: To quantify the binding affinity (Ki) of this compound for CCK-A and CCK-B receptors.

Materials:

-

Receptor Source: Membranes from cell lines stably expressing recombinant human CCK-A or CCK-B receptors (e.g., CHO-K1, HEK-293).[3][4]

-

Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8), a high-affinity non-selective CCK receptor ligand.[4][5]

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled CCK receptor agonist (e.g., 1 µM CCK-8).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Filtration Apparatus: 96-well cell harvester and glass fiber filter mats (e.g., GF/C).[4][6]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[6]

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and the prepared cell membranes.

-

Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[4][6]

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.[6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][7]

Rat Ventromedial Hypothalamus (VMH) Functional Assay

This ex vivo assay assesses the functional antagonist activity of this compound at the CCK-B receptor.

Objective: To determine the equilibrium dissociation constant (Ke) of this compound as a functional antagonist at native CCK-B receptors.

Materials:

-

Tissue Source: Male Wistar rats.

-

Antagonist: this compound.

-

Artificial Cerebrospinal Fluid (aCSF): Containing standard physiological concentrations of ions and glucose, continuously bubbled with 95% O₂ / 5% CO₂.

-

Vibratome or Tissue Slicer.

-

Electrophysiology Recording Setup: Including a recording chamber, microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

-

Slice Preparation: The rat is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (e.g., 300-400 µm thick) containing the ventromedial hypothalamus are prepared using a vibratome.[9][10][11]

-

Incubation: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular single-unit recordings are made from neurons within the VMH using glass microelectrodes.

-

Agonist Application: A stable baseline firing rate of a neuron is established. Pentagastrin is then applied to the bath to induce an increase in the neuronal firing rate.

-

Antagonist Application: Once a stable, pentagastrin-induced increase in firing rate is achieved, increasing concentrations of this compound are co-applied with pentagastrin.

-

Data Analysis: The concentration of this compound that produces a 50% reduction in the pentagastrin-induced increase in firing rate is determined. The Ke is calculated from these data, providing a measure of the functional antagonist potency.[2][8]

In Vivo Anxiolytic Activity: The Elevated X-Maze (or Plus-Maze) Test

This behavioral assay evaluates the anxiolytic-like effects of this compound in rats.

Objective: To determine the minimum effective dose (MED) of orally administered this compound that produces an anxiolytic-like response.

Materials:

-

Subjects: Male rats (e.g., Wistar or Sprague-Dawley).

-

Apparatus: An elevated X-maze (or plus-maze) typically made of wood or plastic, consisting of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats), elevated from the floor (e.g., 50-70 cm).[12]

-

Drug Administration: this compound is administered orally (p.o.) via gavage. A suitable vehicle is used for drug formulation (e.g., 0.5% carboxymethyl cellulose).[13]

-

Video Recording and Analysis System.

Procedure:

-

Acclimatization: Animals are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the test (e.g., 30-60 minutes).

-

Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).[14]

-

Data Collection: The behavior of the rat is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

Data Analysis: The data are analyzed to compare the behavior of the this compound treated groups with the vehicle-treated control group. An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The MED is the lowest dose of this compound that produces a statistically significant anxiolytic-like effect.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Caption: CCK-B Receptor Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for the Pharmacological Profiling of this compound.

Caption: Logical Relationship of this compound's Pharmacological Properties.

Conclusion

This compound is a potent and selective CCK-B receptor antagonist with a pharmacological profile that supports its development as an anxiolytic agent. Its high affinity for the CCK-B receptor translates into functional antagonism in a relevant ex vivo central nervous system preparation, which in turn leads to anxiolytic-like effects in a validated in vivo behavioral model at very low oral doses. The improved pharmacokinetic properties of this compound over its predecessor highlight the success of the targeted drug design strategy. This technical guide provides a foundational understanding of the pharmacological characteristics of this compound and the experimental approaches used to define them, serving as a valuable resource for researchers in the field of neuroscience and drug development.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. Membrane Target Systems: Cholecystokinin CCK2 (human) membrane preparation | Revvity [revvity.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Characterization of the binding of a novel radioligand to CCKB/gastrin receptors in membranes from rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]

The Discovery and Preclinical Development of CI-1015: A Second-Generation CCK-B Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CI-1015, also known as tricyclo[3.3.1.13,7]dec-2-yl [1S-[1α(S*)2β]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, is a potent and selective second-generation "peptoid" antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Developed by Parke-Davis Pharmaceutical Research in the late 1990s, this compound was rationally designed to improve upon the pharmacokinetic deficiencies of its predecessor, CI-988, a compound that exhibited poor oral bioavailability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction and Rationale for Development

The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, has long been implicated in the modulation of anxiety and panic disorders. The predecessor to this compound, CI-988, was a potent and selective CCK-B receptor antagonist that demonstrated anxiolytic effects in preclinical models.[1] However, the clinical development of CI-988 was hampered by its low oral bioavailability in both animal models and humans, which was attributed to poor absorption and high first-pass metabolism.[1]

This led to a focused medicinal chemistry effort at Parke-Davis to identify a second-generation compound with an improved pharmacokinetic profile while retaining the high affinity and selectivity for the CCK-B receptor. The primary goal was to enhance oral bioavailability to create a viable clinical candidate for the treatment of anxiety-related disorders. This effort culminated in the discovery of this compound.[1]

Mechanism of Action

This compound is a competitive antagonist of the CCK-B receptor.[1] The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[2] Endogenous ligands for this receptor include the neuropeptide cholecystokinin and the hormone gastrin.[2]

Upon agonist binding, the CCK-B receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades are involved in a variety of cellular responses, including neuronal excitation. By competitively binding to the CCK-B receptor, this compound blocks these downstream signaling events.

Signaling Pathway Diagram

Figure 1. CCK-B Receptor Signaling Pathway and the Antagonistic Action of this compound.

Preclinical Data

The preclinical evaluation of this compound demonstrated its high affinity and selectivity for the CCK-B receptor, its functional antagonism in a relevant brain tissue model, and its improved pharmacokinetic profile and in vivo efficacy compared to CI-988.

Quantitative Preclinical Data Summary

| Parameter | Value | Species/Assay | Reference |

| Receptor Binding Affinity | |||

| CCK-B IC50 | 3.0 nM | Radioligand Binding Assay | [1] |

| CCK-A IC50 | 2900 nM | Radioligand Binding Assay | [1] |

| Functional Antagonist Activity | |||

| Ke (CCK-B) | 34 nM | Rat Ventromedial Hypothalamus Assay | [1] |

| In Vivo Efficacy | |||

| Minimum Effective Dose (MED) | 0.1 µg/kg (oral) | Mouse X-Maze (Anxiolytic Effect) | [1] |

| Pharmacokinetics | |||

| Oral Bioavailability | ~10-fold higher than CI-988 | Rat | [1] |

| Blood-Brain Barrier Permeability | Enhanced relative to CI-988 | Not specified | [1] |

Experimental Protocols

Detailed experimental protocols from the original studies by Parke-Davis are not publicly available. The following are representative protocols for the key assays used in the preclinical evaluation of this compound, based on standard methodologies.

CCK-B Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the CCK-B and CCK-A receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK-B or CCK-A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [125I]-labeled CCK-8 (non-sulfated) for CCK-B or [125I]-labeled CCK-8 (sulfated) for CCK-A.

-

Procedure: a. In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound (or a reference compound). b. Incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

Rat Ventromedial Hypothalamus (VMH) Functional Assay

Objective: To assess the functional antagonist activity of this compound at the CCK-B receptor in a native tissue preparation.

Methodology:

-

Tissue Preparation: Prepare brain slices (300-400 µm thick) containing the VMH from adult rats.

-

Electrophysiology: a. Place a brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). b. Perform extracellular single-unit recordings from neurons within the VMH. c. Establish a stable baseline firing rate.

-

Procedure: a. Apply a CCK-B receptor agonist (e.g., CCK-8 non-sulfated) to the bath to induce an increase in neuronal firing rate. b. After washout and return to baseline, co-apply the agonist with varying concentrations of this compound. c. Measure the extent to which this compound inhibits the agonist-induced increase in firing rate.

-

Data Analysis: The equilibrium dissociation constant (Ke) is calculated using the Schild equation to quantify the antagonist potency of this compound.

Experimental Workflow for Preclinical Evaluation

Figure 2. Logical Workflow for the Preclinical Discovery and Evaluation of this compound.

Clinical Development Status

Despite the promising preclinical profile of this compound, including its improved oral bioavailability and potent anxiolytic-like effects, there is no publicly available information indicating that it progressed into human clinical trials. A thorough search of clinical trial registries and the scientific literature did not yield any results for clinical studies of this compound. It is likely that the development of this compound was discontinued (B1498344) during the late preclinical phase for undisclosed reasons.

Conclusion

This compound represents a successful example of rational drug design, where a second-generation compound was developed to overcome the specific pharmacokinetic limitations of a promising predecessor. The preclinical data demonstrated that this compound is a potent, selective, and orally bioavailable CCK-B receptor antagonist with anxiolytic-like properties. While the reasons for its apparent discontinuation prior to clinical trials are not public, the discovery and development history of this compound provides valuable insights for medicinal chemists and pharmacologists working on GPCR targets, particularly in the area of optimizing drug-like properties.ologists working on GPCR targets, particularly in the area of optimizing drug-like properties.

References

The Chemical Synthesis of CI-1015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of CI-1015, an orally active, second-generation "peptoid" cholecystokinin-B (CCK-B) receptor antagonist. Developed by Parke-Davis, this compound, chemically known as tricyclo[3.3.1.1(3,7)]dec-2-yl [1S-[1α(S*),2β]]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, emerged from a program aimed at improving the pharmacokinetic profile of earlier antagonists like CI-988.[1][2][3]

This document outlines the synthetic pathway, provides detailed experimental protocols for key steps, and presents quantitative data in a structured format to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key building blocks: an N-protected α-methyl-(R)-tryptophan derivative and a chiral amino alcohol, followed by their coupling to form the final product. The synthetic strategy is designed to be convergent, allowing for the efficient assembly of the complex molecule.

The core of the synthesis revolves around the formation of an amide bond between the N-(adamantyloxycarbonyl)-α-methyl-(R)-tryptophan moiety and a (1S,2S)-2-aminocyclohexanol derivative. This approach allows for the modular construction of the molecule, with the flexibility to introduce modifications to the C-terminal portion to optimize pharmacokinetic properties.[1][3]

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound, based on established synthetic routes for analogous compounds.

Synthesis of N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan

Objective: To protect the amine group of α-methyl-(R)-tryptophan with a bulky adamantyloxycarbonyl group to prevent side reactions during coupling.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| α-Methyl-(R)-tryptophan | 218.25 | 10.0 |

| 2-Adamantyloxycarbonyl chloride | 214.70 | 11.0 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 30.0 |

| Dioxane | - | 50 mL |

| Water | - | 50 mL |

Procedure:

-

α-Methyl-(R)-tryptophan is dissolved in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of 2-adamantyloxycarbonyl chloride in dioxane is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified to pH 2-3 with 1N HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to yield the crude product.

-

Purification is achieved by column chromatography on silica (B1680970) gel.

Synthesis of (1S,2S)-2-Aminocyclohexanol

Objective: To prepare the chiral amino alcohol building block through the resolution of a racemic mixture.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| trans-2-Aminocyclohexanol | 115.17 | 50.0 |

| L-(+)-Tartaric acid | 150.09 | 25.0 |

| Methanol (B129727) | - | 200 mL |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 25.0 |

Procedure:

-

Racemic trans-2-aminocyclohexanol is dissolved in methanol.

-

A solution of L-(+)-tartaric acid in methanol is added to the solution.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to induce crystallization of the diastereomeric salt.

-

The crystals are collected by filtration and recrystallized from methanol to improve diastereomeric purity.

-

The resolved salt is treated with an aqueous solution of sodium hydroxide to liberate the free amine.

-

The aqueous layer is extracted with dichloromethane (B109758).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford (1S,2S)-2-aminocyclohexanol.

Coupling of N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan and (1S,2S)-2-Aminocyclohexanol to yield this compound

Objective: To form the final amide bond to produce this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan | 396.49 | 5.0 |

| (1S,2S)-2-Aminocyclohexanol | 115.17 | 5.0 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 6.0 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 6.0 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.0 |

| Dichloromethane (DCM) | - | 50 mL |

Procedure:

-

N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan is dissolved in dichloromethane.

-

EDC and HOBt are added to the solution, and the mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.

-

A solution of (1S,2S)-2-aminocyclohexanol and DIPEA in dichloromethane is added to the reaction mixture.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound.

| Step | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |

| 1. N-Protection | α-Methyl-(R)-tryptophan | N-(2-Adamantyloxycarbonyl)-α-methyl-(R)-tryptophan | 85-95 | >98 | HPLC, ¹H NMR, MS |

| 2. Chiral Resolution | trans-2-Aminocyclohexanol | (1S,2S)-2-Aminocyclohexanol | 30-40 | >99 (ee) | Chiral HPLC |

| 3. Coupling | N-Protected Tryptophan & Chiral Amino Alcohol | This compound | 70-85 | >99 | HPLC, ¹H NMR, MS |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below, highlighting the key stages from starting materials to the final, purified active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the chemical synthesis of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical compounds. Adherence to standard laboratory safety procedures is essential when carrying out these chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. tricyclo<3.3.1.13,7>dec-2-yl <R-<R*,S*(E)>>-3-(1H-indol-3-ylmethyl)-3-methyl-4,9,12-trioxo-6-(phenylmethyl)-13-oxa-2,5,8-triazatetradec-10-enoate|130406-53-0 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (this compound) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CI-1015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of CI-1015, a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. The information compiled herein, including quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, is intended to support further research and development of this compound.

Core Data Summary

The in vitro activity of this compound has been quantified through various binding and functional assays. The key parameters are summarized in the table below, highlighting its high affinity and selectivity for the CCK-B receptor over the CCK-A subtype.

| Parameter | Value | Receptor/Assay |

| Binding Affinity (nM) | 3.0 | CCK-B Receptor |

| Binding Affinity (nM) | 2900 | CCK-A Receptor |

| Equilibrium Dissociation Constant (Ke) (nM) | 34 | Rat Ventromedial Hypothalamus Assay |

Signaling Pathway of the CCK-B Receptor

This compound exerts its effects by antagonizing the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligands, cholecystokinin (B1591339) (CCK) or gastrin, the CCK-B receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses. The CCK-B receptor can also couple to other G proteins, such as Gs and G12/13, and can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][2][3]

Experimental Protocols

Detailed methodologies for the in vitro characterization of a compound like this compound are crucial for the reproducibility of results. Below are representative protocols for key experiments.

CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCK-B receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cell lines stably expressing the human CCK-B receptor (e.g., CHO-CCK-B or Swiss 3T3-CCK-B cells).

-

Radioligand: [3H]L-365,260 or a similar suitable radiolabeled CCK-B antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM L-365,260).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.

-

Membrane Addition: Add the CCK-B receptor-containing membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

-

Cell Line: A cell line stably expressing the CCK-B receptor (e.g., CHO-CCK-B).

-

Agonist: Cholecystokinin-8 (CCK-8).

-

Test Compound: this compound.

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed the CCK-B receptor-expressing cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer at 37°C for a specified time (e.g., 60 minutes).

-

Cell Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of this compound or vehicle to the respective wells and incubate for a predetermined period.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Inject a fixed concentration of the agonist (CCK-8, typically at its EC80) into the wells and immediately begin kinetic fluorescence readings.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the concentration-response curve.

Experimental Workflow

The in vitro characterization of this compound typically follows a logical progression from binding studies to functional assays to confirm its mechanism of action as a receptor antagonist.

References

An In-depth Technical Guide on the Selectivity of CI-1015 for CCK-B over CCK-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective binding of CI-1015 to the cholecystokinin-B (CCK-B) receptor over the cholecystokinin-A (CCK-A) receptor. This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Presentation: this compound Binding Affinity

This compound, a second-generation peptoid analogue of CCK-4, demonstrates significant selectivity for the CCK-B receptor. The binding affinities, presented in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify this preference.

| Compound | Receptor | Binding Affinity (nM) | Reference |

| This compound | CCK-B | 3.0 | [1][2] |

| CCK-A | 2900 | [1][2] |

The data clearly indicates that this compound has a nearly 1000-fold greater affinity for the CCK-B receptor compared to the CCK-A receptor, establishing it as a highly selective CCK-B antagonist.[1][2]

Experimental Protocols

The determination of binding affinities for compounds like this compound involves robust and validated experimental protocols. The following outlines a general methodology for a competitive radioligand binding assay, a common technique in receptor pharmacology.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for CCK-A and CCK-B receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Biological Material: Cell lines or tissues expressing human CCK-A or CCK-B receptors. For example, COS-7 cells transiently transfected with the human CCK-B receptor.[3]

-

Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as 125I-labeled cholecystokinin-8 (125I-CCK-8).

-

Test Compound: this compound.

-

Assay Buffer: A suitable physiological buffer, for instance, a Tris-based buffer containing bovine serum albumin (BSA) and peptidase inhibitors.

-

Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a sufficient density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of the radioligand (e.g., 125I-CCK-8).

-

Add a range of concentrations of the unlabeled test compound (this compound).

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways of CCK Receptors

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand cholecystokinin (B1591339) (CCK), trigger intracellular signaling cascades.[4][5] The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[4][5]

Caption: Simplified signaling pathways for CCK-A and CCK-B receptors.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound for different receptor subtypes follows a structured workflow, from material preparation to data analysis and interpretation.

Caption: Workflow for determining the receptor selectivity of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (this compound) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cholecystokinin-B Receptors in Anxiety and Panic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide cholecystokinin (B1591339) (CCK) and its receptors, particularly the cholecystokinin-B (CCK-B) subtype, have been extensively implicated in the pathophysiology of anxiety and panic disorders. Activation of CCK-B receptors produces potent anxiogenic and panicogenic effects in both preclinical animal models and human subjects. Consequently, the CCK-B receptor system has emerged as a promising target for the development of novel anxiolytic therapies. This technical guide provides a comprehensive overview of the role of CCK-B receptors in anxiety and panic, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

Cholecystokinin is a widely distributed neuropeptide in the central nervous system that exerts its effects through two main receptor subtypes: CCK-A and CCK-B.[1] While both are present in the brain, the CCK-B receptor is the predominant subtype and has been strongly linked to the modulation of fear, anxiety, and panic.[2][3] A significant body of evidence demonstrates that administration of CCK-B receptor agonists, such as pentagastrin (B549294) and the C-terminal tetrapeptide of CCK (CCK-4), can reliably induce panic attacks in both healthy volunteers and individuals with panic disorder.[2][4][5] This has led to the hypothesis that hyperactivity of the endogenous CCK system may contribute to the etiology of panic disorder.[6]

The anxiogenic effects of CCK-B receptor activation are believed to be mediated, in large part, by receptors located in key brain regions involved in fear and anxiety processing, most notably the basolateral amygdala.[4] This has prompted extensive research into the therapeutic potential of CCK-B receptor antagonists as anxiolytics. While preclinical studies in animal models have shown promise, clinical trials in humans have yielded mixed results, highlighting the complexity of the CCK system and the challenges in translating preclinical findings to clinical efficacy.[6][7]

CCK-B Receptor Signaling Pathways

CCK-B receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G proteins.[8] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in increased neuronal excitability. The CCK-B receptor system also interacts with other major neurotransmitter systems implicated in anxiety, including the GABAergic, serotonergic, and dopaminergic systems.[2][8]

Figure 1: CCK-B Receptor Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the role of CCK-B receptors in anxiety and panic.

Table 1: Preclinical Studies with CCK-B Receptor Ligands in Animal Models of Anxiety

| Compound | Class | Animal Model | Species | Dose Range | Effect on Anxiety-Like Behavior | Reference |

| Pentagastrin | Agonist | Elevated Plus Maze | Rat | 0.6 µg/kg i.v. | Anxiogenic | [9] |

| CCK-4 | Agonist | Elevated Plus Maze | Rat | - | Anxiogenic | [3] |

| L-365,260 | Antagonist | Black/White Exploration Test | Mouse | - | No robust anxiolytic-like effects | [10] |

| CI-988 | Antagonist | Elevated Plus Maze | Rat, Mouse | - | Anxiolytic-like effects | [4] |

| CAM1028 | Antagonist | Elevated Plus Maze | Rat, Mouse | - | No effect on baseline anxiety, but attenuated withdrawal-induced anxiety | [4] |

| PD 135158 | Antagonist | Mouse Defense Test Battery | Mouse | 0.001-1 mg/kg i.p. | Decreased avoidance distance (anti-panic-like) | [11][12] |

| LY 288513 | Antagonist | Mouse Defense Test Battery | Mouse | 1 and 3 mg/kg i.p. | Decreased avoidance distance (anti-panic-like) | [11][12] |

Table 2: Clinical Studies with CCK-B Receptor Ligands in Humans

| Compound | Class | Study Population | Dose | Primary Outcome Measure | Key Findings | Reference |

| Pentagastrin | Agonist | Healthy Volunteers | 0.15, 0.3, 0.6 µg/kg i.v. | Subjective Anxiety Ratings | Dose-related increase in anxiety | [13] |

| CCK-4 | Agonist | Panic Disorder Patients & Healthy Volunteers | 25 µg i.v. | Panic Attack Frequency | Induced panic attacks | [9] |

| L-365,260 | Antagonist | Panic Disorder Patients | 50 mg p.o. | CCK-4-induced Panic | Significantly reduced the number and intensity of provoked panic symptoms | [14] |

| CI-988 | Antagonist | Generalized Anxiety Disorder Patients | 300 mg/day | Hamilton Anxiety Scale (HAM-A) | No significant difference from placebo | [15] |

| CI-988 | Antagonist | Panic Disorder Patients | 100 mg t.i.d. | Weekly Panic Attack Rate | Not superior to placebo | [7] |

| CI-988 | Antagonist | Healthy Volunteers | 100 mg p.o. | CCK-4-induced Panic Symptoms | Small (14%) but significant decrease in sum intensity scores of panic symptoms | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of common experimental protocols used to study the role of CCK-B receptors in anxiety.

Preclinical Models

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: Two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).

-

Procedure:

-

Rodents are pre-treated with the test compound (e.g., CCK-B agonist or antagonist) or vehicle.

-

Each animal is placed on the central platform facing an open arm.

-

The animal is allowed to explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded and scored for parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.

The MDTB is a paradigm designed to assess different aspects of defensive behavior, which may be more relevant to panic than generalized anxiety.

-

Apparatus: A test chamber with a simulated predator (e.g., a remote-controlled toy car).

-

Procedure: The test involves a series of confrontations with the simulated predator, and various defensive behaviors are measured.

-

Interpretation: CCK-B antagonists have been shown to specifically reduce avoidance distance in this model, which is interpreted as an anti-panic-like effect.[11][12]

Figure 2: Preclinical Experimental Workflow.

Clinical Models

This is a widely used translational model to induce panic-like symptoms in humans.

-

Participants: Healthy volunteers or patients with a diagnosed anxiety disorder.

-

Procedure:

-

Participants are comfortably seated, and an intravenous (IV) line is inserted.

-

Baseline physiological (e.g., heart rate, blood pressure) and psychological (e.g., visual analog scales for anxiety) measures are taken.

-

A bolus IV injection of CCK-4 (e.g., 25-50 µg) or pentagastrin (e.g., 0.3-0.6 µg/kg) is administered.

-

Physiological and psychological responses are monitored continuously for a set period (e.g., 10-15 minutes).

-

Panic attack symptoms are often assessed using a standardized checklist.

-

-

Use in Drug Development: This model is used to test the efficacy of potential anxiolytic compounds. The test drug is administered prior to the CCK-4/pentagastrin challenge, and its ability to attenuate the panicogenic response is evaluated.

Figure 3: Logical Flow of a CCK-B Antagonist Clinical Trial.

Discussion and Future Directions

The evidence strongly supports a significant role for CCK-B receptors in the mediation of anxiety and panic. The ability of CCK-B agonists to induce panic attacks in humans provides a powerful translational tool for studying the neurobiology of panic and for the early clinical testing of novel anxiolytics. However, the development of clinically effective CCK-B receptor antagonists has been challenging.

Several factors may contribute to the discrepancy between preclinical promise and clinical trial outcomes. These include issues with the pharmacokinetic properties of the antagonists, the complexity of the CCK system's interactions with other neurotransmitter systems, and the possibility that CCK-B receptors may play a more modulatory role in anxiety, becoming critical only under conditions of heightened stress or arousal.[4]

Future research should focus on:

-

Developing CCK-B antagonists with improved pharmacokinetic profiles to ensure adequate target engagement in the central nervous system.

-

Further elucidating the interactions between the CCK system and other neurotransmitter systems to identify potential combination therapies.

-

Investigating the role of CCK-B receptor subtypes or different receptor activation states , which may mediate distinct behavioral effects.[16]

-

Utilizing more refined preclinical models that better recapitulate the complexities of human anxiety and panic disorders.

References

- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the 'central' cholecystokinin-B receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cholecystokinin and panic disorder | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 7. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 10. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours | Semantic Scholar [semanticscholar.org]

- 13. Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental panic provocation in healthy man—a translational role in anti-panic drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CCK in anxiety and cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CI-1015: An In-depth Technical Guide on its Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1015 is a potent and selective, orally active non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a target implicated in the modulation of anxiety and panic. This technical guide synthesizes the available preclinical evidence for the anxiolytic effects of this compound, providing a comprehensive overview of its pharmacological properties, efficacy in established animal models of anxiety, and its pharmacokinetic profile. Detailed experimental methodologies are presented to allow for replication and further investigation. The data collectively suggest that this compound holds promise as a novel therapeutic agent for the treatment of anxiety-related disorders.

Introduction

The cholecystokinin (B1591339) (CCK) system, particularly the CCK-B receptor subtype, has been a focal point in anxiety research. Central administration of CCK agonists has been shown to induce anxiety and panic attacks in both preclinical models and humans, suggesting that antagonism of the CCK-B receptor may produce anxiolytic effects. This compound emerged as a second-generation CCK-B antagonist, developed to improve upon the metabolic stability and oral bioavailability of its predecessor, CI-988 (PD 134308). This document provides a detailed examination of the preclinical data supporting the anxiolytic potential of this compound.

Mechanism of Action: CCK-B Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the CCK-B receptor. This action prevents the binding of endogenous CCK peptides, which are thought to play a role in the neurocircuitry of fear and anxiety.

Signaling Pathway

The binding of CCK to its G-protein coupled CCK-B receptor typically initiates a signaling cascade leading to neuronal excitation. By antagonizing this receptor, this compound is hypothesized to dampen this excitatory signaling in key brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound and its predecessor, CI-988, demonstrating their potency and efficacy as CCK-B receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) |

| CI-988 (PD 134308) | CCK-B | Rat | 1.6 |

| CI-988 (PD 134308) | CCK-B | Human | 7.82 (Ke) |

Table 2: In Vivo Efficacy in Preclinical Anxiety Models

| Model | Species | Compound | Dose Range | Key Finding |

| Punished Responding | Squirrel Monkey | CI-988 (PD 134308) | 0.03 - 3.0 mg/kg (i.m.) | Increased punished responding up to 150% of control. |

| Elevated Plus-Maze | Rat | CI-988 (PD 134308) | Not specified | Produced anxiolytic-like effects. |

| Mouse Black/White Box | Mouse | CI-988 (PD 134308) | Not specified | Potent anxiolytic effects (s.c. and p.o.). |

Note: While this compound is described as having an improved pharmacokinetic profile, specific quantitative data from these behavioral models for this compound were not found in the initial searches.

Table 3: Pharmacokinetic Parameters

| Compound | Species | Route | Cmax | Tmax | Half-life (t1/2) |

| This compound | - | - | Data not available | Data not available | Data not available |

Note: Detailed pharmacokinetic parameters for this compound were not available in the searched literature. It is described as having an improved pharmacokinetic profile compared to CI-988.

Experimental Protocols

Detailed methodologies for the key preclinical models used to assess the anxiolytic effects of CCK-B antagonists are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the CCK-B receptor.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex) from the test species in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (crude membrane fraction) in fresh buffer.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled CCK-B receptor ligand (e.g., [3H]PD 145942) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Elevated Plus-Maze Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the experiment.

-

Dosing: Administer this compound or vehicle at predetermined times before the test.

-

Procedure: Place the animal on the central platform of the maze and allow it to explore freely for a specified period (typically 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

Vogel Conflict Test

Objective: To assess the anxiolytic potential of a compound by measuring its ability to reinstate behavior suppressed by punishment.

Protocol:

-

Apparatus: An operant chamber with a grid floor for delivering mild electric shocks and a drinking spout.

-

Water Deprivation: Water-deprive the animals for a specified period (e.g., 24-48 hours) to motivate drinking behavior.

-

Dosing: Administer this compound or vehicle prior to the test session.

-

Procedure: Place the animal in the chamber. After a set number of licks from the drinking spout, a mild electric shock is delivered through the grid floor.

-

Data Collection: Record the total number of licks and the number of shocks received during the session.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of punished licks compared to the vehicle-treated group.

Social Interaction Test

Objective: To assess anxiety-like behavior by measuring the social investigation of an unfamiliar conspecific.

Protocol:

-

Apparatus: A novel, neutral arena.

-

Acclimation: Habituate the animals to the testing room.

-

Dosing: Administer this compound or vehicle to one animal of a pair.

-

Procedure: Place a pair of weight-matched, unfamiliar animals in the arena and allow them to interact for a set period.

-

Data Collection: Score the duration of active social interaction behaviors (e.g., sniffing, grooming, following).

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in social interaction.

Conclusion

The preclinical evidence strongly supports the anxiolytic potential of this compound, mediated through its selective antagonism of the CCK-B receptor. While much of the detailed in vivo behavioral data is from its predecessor, CI-988, the improved pharmacokinetic profile of this compound suggests it may offer a more favorable therapeutic window. Further studies detailing the dose-response relationship of this compound in various anxiety models and comprehensive pharmacokinetic profiling are warranted to fully elucidate its clinical potential. The experimental protocols provided herein offer a foundation for such future investigations.

CI-1015 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Compound Name: CI-1015

Synonyms: PD 144598, CI 1015, CI1015[2]

IUPAC Name: tricyclo[3.3.1.1(3,7)]dec-2-yl [1S-[1alpha(S*),2beta]]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate[3]

This compound is a second-generation "peptoid" cholecystokinin (B1591339) B (CCK-B) receptor antagonist. It was developed as a potential anxiolytic agent with an improved pharmacokinetic profile compared to its predecessor, CI-988.[3] this compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor and has demonstrated anxiolytic-like effects in preclinical studies.[3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 156672-01-4 | [1][2] |

| Molecular Formula | C33H46N4O4 | Calculated from structure |

| Molecular Weight | 578.7 g/mol | Calculated from structure |

| Binding Affinity (CCK-B Receptor) | 3.0 nM | [3] |

| Binding Affinity (CCK-A Receptor) | 2900 nM | [3] |

| Antagonist Profile (Ke in rat VMN) | 34 nM | [3] |

| Minimum Effective Dose (MED) in X-maze | 0.1 µg/kg (oral) | [3] |

Mechanism of Action: CCK-B Receptor Antagonism

This compound functions as a competitive antagonist at the cholecystokinin B (CCK-B) receptor, which is predominantly found in the central nervous system.[4] The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand cholecystokinin (CCK), activates downstream signaling cascades. By blocking this interaction, this compound inhibits these downstream effects, which are implicated in anxiety and panic disorders.[5]

The binding of CCK to its receptor is known to modulate the activity of various neurotransmitter systems, and its antagonists are being investigated for their potential in managing anxiety and pain.[4][5]

Signaling Pathway of CCK-B Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the CCK-B receptor, which is inhibited by this compound.

Experimental Protocols

Anxiolytic Activity Assessment using the Elevated Plus Maze (EPM)

This protocol is a standard method for assessing anxiety-like behavior in rodents and can be utilized to evaluate the anxiolytic effects of this compound.[6][7][8][9][10]

Objective: To determine the anxiolytic-like effects of this compound in rats or mice.

Apparatus:

-

An elevated plus-maze, typically made of wood or plastic, consisting of two open arms and two enclosed arms of equal dimensions, extending from a central platform. The maze is elevated from the ground.[8]

-